Cas no 1006994-67-7 ((1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide)

(1Z)-2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide is a specialized chemical compound featuring a pyrazole core substituted with nitro and dimethyl groups, coupled with an N-hydroxyethanimidamide moiety. This structure confers potential reactivity in coordination chemistry and synthetic applications, particularly as a ligand or intermediate in heterocyclic synthesis. The presence of the nitro group enhances electrophilic character, while the hydroxylamine functionality offers chelating properties, making it useful in metal complexation studies. Its well-defined molecular architecture ensures consistency in research applications, particularly in medicinal chemistry and material science. The compound's stability under controlled conditions allows for precise handling in experimental settings. Further studies may explore its utility in catalysis or bioactive molecule development.
(1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide structure
1006994-67-7 structure
Product Name:(1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide
CAS No:1006994-67-7
MF:C7H11N5O3
MW:213.19
CID:5175728
Update Time:2025-06-11

(1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide Chemical and Physical Properties

Names and Identifiers

    • (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-hydroxyethanimidamide
    • (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide
    • Inchi: 1S/C7H11N5O3/c1-4-7(12(14)15)5(2)11(9-4)3-6(8)10-13/h13H,3H2,1-2H3,(H2,8,10)
    • InChI Key: QKRUZYYYDZTVJM-UHFFFAOYSA-N
    • SMILES: N1(CC(NO)=N)C(C)=C([N+]([O-])=O)C(C)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4

Experimental Properties

  • Density: 1.6±0.1 g/cm3
  • Boiling Point: 431.8±55.0 °C at 760 mmHg
  • Flash Point: 214.9±31.5 °C
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

(1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide Security Information

(1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB552156-100 mg
(1Z)-2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide; .
1006994-67-7
100MG
€220.50 2022-03-01
abcr
AB552156-250 mg
(1Z)-2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide; .
1006994-67-7
250MG
€257.30 2022-03-01
abcr
AB552156-1 g
(1Z)-2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide; .
1006994-67-7
1g
€442.40 2022-03-01
abcr
AB552156-5 g
(1Z)-2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide; .
1006994-67-7
5g
€1,082.80 2022-03-01

Additional information on (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide

Introduction to (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide and Its Applications in Modern Chemical Biology

Chemical biology has witnessed significant advancements in the development of novel compounds that exhibit promising biological activities. Among these, the compound with the CAS number 1006994-67-7 and the systematic name (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide stands out as a compound of considerable interest. This compound belongs to a class of heterocyclic derivatives that have garnered attention due to their unique structural features and potential therapeutic applications.

The molecular structure of this compound features a pyrazole core, which is a well-known scaffold in medicinal chemistry. Pyrazoles are known for their versatility and have been extensively studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a nitro group at the 4-position of the pyrazole ring enhances its reactivity and potential for further functionalization, making it a valuable building block for drug discovery.

In recent years, there has been a growing interest in the development of small molecule inhibitors that target specific enzymes involved in cellular signaling pathways. The N'-hydroxyethanimidamide moiety in this compound suggests potential interactions with biological targets, particularly those involving hydroxyl groups. This moiety is known to participate in hydrogen bonding interactions, which can be crucial for the binding affinity and specificity of drug candidates.

One of the most compelling aspects of this compound is its potential application in the field of oncology. Recent studies have highlighted the importance of inhibiting specific kinases and other enzymes that are overexpressed in cancer cells. The pyrazole derivative described here has shown promise in preclinical studies as an inhibitor of certain kinases, which could lead to the development of novel anticancer agents. The nitro group further enhances its potential by increasing its lipophilicity, which can improve its ability to cross cell membranes.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been instrumental in constructing the complex pyrazole core. Additionally, the introduction of the nitro group and the hydroxyethanimidamide moiety requires precise control over reaction conditions to avoid unwanted side products.

From a computational chemistry perspective, molecular modeling studies have been crucial in understanding the binding interactions of this compound with its potential targets. These studies have provided insights into the binding mode, affinity, and selectivity of the compound. By leveraging computational tools such as molecular dynamics simulations and docking studies, researchers have been able to predict how this compound might interact with biological targets at an atomic level.

The pharmacokinetic properties of this compound are also an area of active investigation. Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is essential for developing effective therapeutic agents. Preliminary studies suggest that this compound exhibits favorable pharmacokinetic profiles, which could make it suitable for oral administration. However, further studies are needed to fully characterize its ADME properties and to identify any potential liabilities.

In conclusion, (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide represents a promising lead compound in chemical biology with significant potential for therapeutic applications. Its unique structural features and demonstrated biological activity make it an attractive candidate for further development. As research in chemical biology continues to advance, compounds like this one will play a crucial role in discovering new treatments for various diseases.

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.